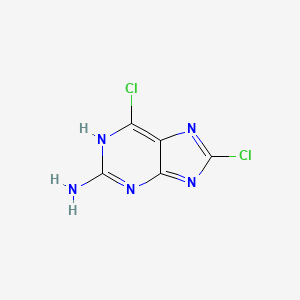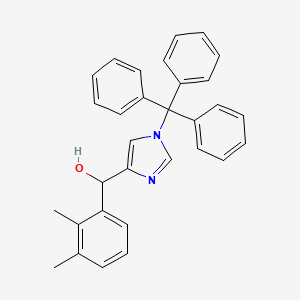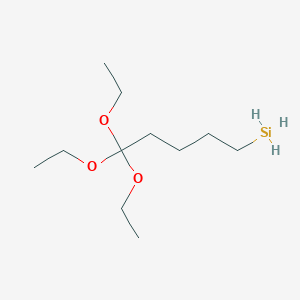
(5,5,5-triethoxypentyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5,5-triethoxypentyl)silane: is an organosilicon compound with the molecular formula C11H26O3Si . It is a silane derivative, characterized by the presence of three ethoxy groups attached to a silicon atom, which is further bonded to a pentyl group. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: (5,5,5-triethoxypentyl)silane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. The reaction typically involves the use of platinum-based catalysts such as platinum-divinyltetramethyldisiloxane complex. The reaction conditions include moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The reaction is carried out under controlled conditions to optimize the efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (5,5,5-triethoxypentyl)silane undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form silanols.
Reduction: The silicon-oxygen bonds can be reduced under specific conditions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ethoxy groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of silanes with reduced silicon-oxygen bonds.
Substitution: Formation of substituted silanes with various functional groups.
Scientific Research Applications
Chemistry: (5,5,5-triethoxypentyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between inorganic materials and organic polymers .
Biology: In biological research, this compound is used in the modification of surfaces to create biocompatible coatings. These coatings are essential in the development of biomedical devices and implants .
Medicine: The compound is explored for its potential in drug delivery systems. Its ability to form stable bonds with various functional groups makes it suitable for designing targeted drug delivery vehicles .
Industry: this compound is widely used in the production of coatings, adhesives, and sealants. Its unique properties enhance the performance and durability of these materials .
Mechanism of Action
The mechanism of action of (5,5,5-triethoxypentyl)silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms. This property is utilized in surface modification and the creation of functionalized materials. The molecular targets include hydroxyl groups on surfaces, which react with the ethoxy groups to form siloxane bonds .
Comparison with Similar Compounds
- Pentyltriethoxysilane
- Amyltriethoxysilane
- Phenyltriethoxysilane
Comparison: (5,5,5-triethoxypentyl)silane is unique due to its specific structure, which provides distinct reactivity and stability. Compared to pentyltriethoxysilane and amyltriethoxysilane, it offers better performance in surface modification applications. Phenyltriethoxysilane, on the other hand, has different applications due to the presence of a phenyl group, which imparts different chemical properties .
Properties
IUPAC Name |
5,5,5-triethoxypentylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si/c1-4-12-11(13-5-2,14-6-3)9-7-8-10-15/h4-10H2,1-3,15H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWRWMCCKQKCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCC[SiH3])(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
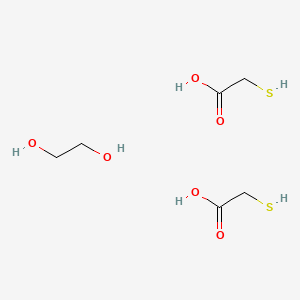
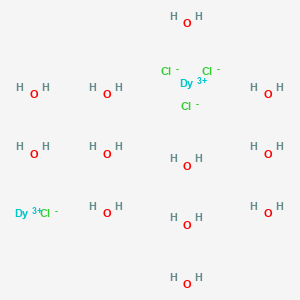
![4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid](/img/structure/B8065698.png)
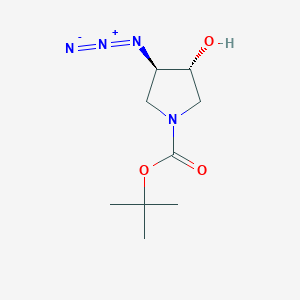
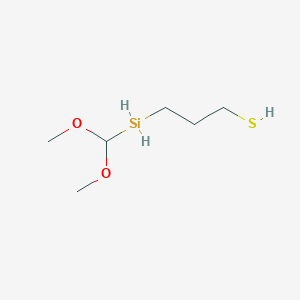
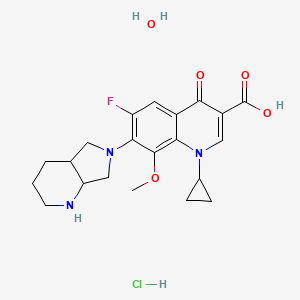
![(R)-{[2-(tert-butoxy)-2-oxoethyl]amino}(phenyl)acetic acid](/img/structure/B8065728.png)
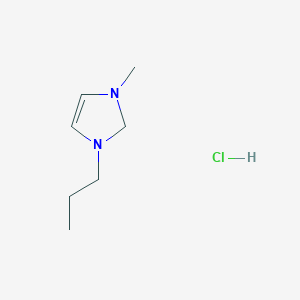
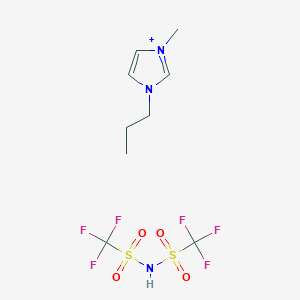
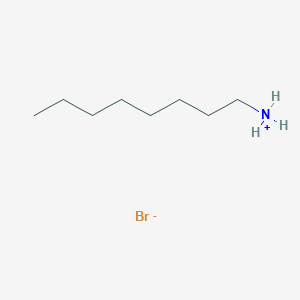
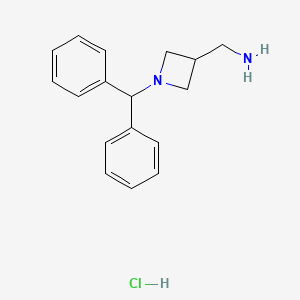
![1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel-](/img/structure/B8065740.png)
